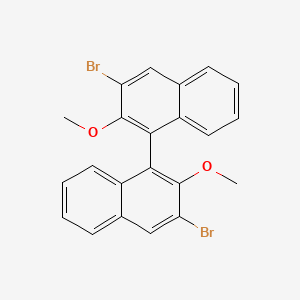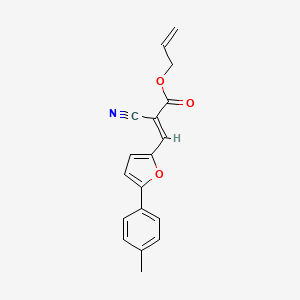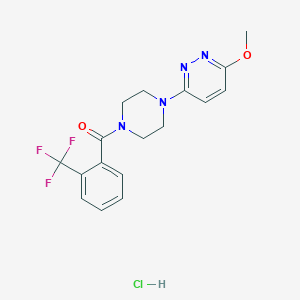
(4-(6-Methoxypyridazin-3-yl)piperazin-1-yl)(2-(trifluoromethyl)phenyl)methanone hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-(6-Methoxypyridazin-3-yl)piperazin-1-yl)(2-(trifluoromethyl)phenyl)methanone hydrochloride is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperazine ring substituted with a methoxypyridazine group and a trifluoromethylphenyl group, making it a versatile molecule for research and industrial purposes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-(6-Methoxypyridazin-3-yl)piperazin-1-yl)(2-(trifluoromethyl)phenyl)methanone hydrochloride typically involves multi-step organic reactions. One common method includes the reaction of 6-methoxypyridazine with piperazine under controlled conditions to form the intermediate compound. This intermediate is then reacted with 2-(trifluoromethyl)benzoyl chloride in the presence of a base such as triethylamine to yield the final product. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors and automated systems are used to control reaction conditions precisely. Purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
(4-(6-Methoxypyridazin-3-yl)piperazin-1-yl)(2-(trifluoromethyl)phenyl)methanone hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the methoxypyridazine group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biological research, (4-(6-Methoxypyridazin-3-yl)piperazin-1-yl)(2-(trifluoromethyl)phenyl)methanone hydrochloride is studied for its potential as a pharmacological agent. It may interact with various biological targets, making it a candidate for drug development.
Medicine
The compound’s potential therapeutic properties are of interest in medicinal chemistry. It may exhibit anti-inflammatory, antiviral, or anticancer activities, although further research is needed to confirm these effects.
Industry
In the industrial sector, this compound can be used in the development of new materials or as a catalyst in chemical processes. Its stability and reactivity make it suitable for various applications.
Wirkmechanismus
The mechanism of action of (4-(6-Methoxypyridazin-3-yl)piperazin-1-yl)(2-(trifluoromethyl)phenyl)methanone hydrochloride involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to modulate signaling pathways involved in inflammation, cell proliferation, and apoptosis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(4-(4-Fluorobenzyl)piperazin-1-yl)(2-trifluoromethyl)phenyl)methanone: Similar structure with a fluorobenzyl group instead of methoxypyridazine.
(4-(2-Methoxyphenyl)piperazin-1-yl)(2-trifluoromethyl)phenyl)methanone: Contains a methoxyphenyl group instead of methoxypyridazine.
Uniqueness
The presence of the methoxypyridazine group in (4-(6-Methoxypyridazin-3-yl)piperazin-1-yl)(2-(trifluoromethyl)phenyl)methanone hydrochloride provides unique electronic and steric properties, making it distinct from other similar compounds.
Eigenschaften
IUPAC Name |
[4-(6-methoxypyridazin-3-yl)piperazin-1-yl]-[2-(trifluoromethyl)phenyl]methanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F3N4O2.ClH/c1-26-15-7-6-14(21-22-15)23-8-10-24(11-9-23)16(25)12-4-2-3-5-13(12)17(18,19)20;/h2-7H,8-11H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVUZBGDDEKWVON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN=C(C=C1)N2CCN(CC2)C(=O)C3=CC=CC=C3C(F)(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClF3N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2Z)-N-(furan-2-ylmethyl)-7-hydroxy-2-{[3-(trifluoromethoxy)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2713318.png)
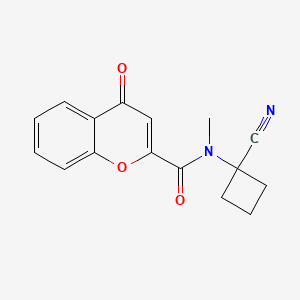
![N-(2-(6-((2-((4-chlorophenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-fluorobenzamide](/img/structure/B2713320.png)
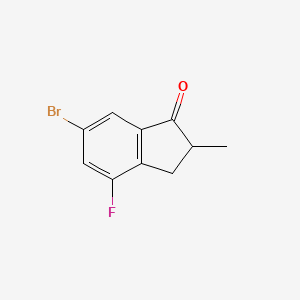
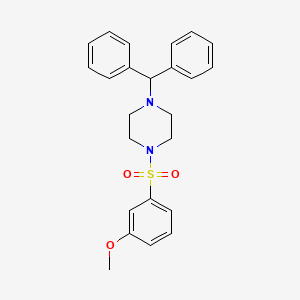
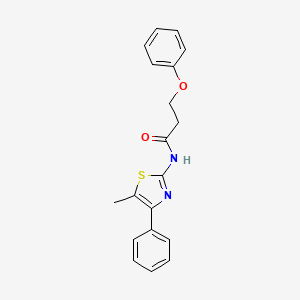
![9-(2-Thienyl)-2,4-bis(trifluoromethyl)[1,2,4]triazolo[4,3-a][1,8]naphthyridine](/img/structure/B2713325.png)
![N-[(4-chlorophenyl)methyl]-2-{4-[(3-methylbutyl)amino]-2-oxo-1,2-dihydroquinazolin-1-yl}acetamide](/img/structure/B2713326.png)
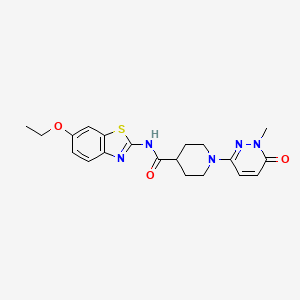
![2-[4-[(5-chlorothiophen-2-yl)methyl]piperazin-1-yl]-N-(1-cyanocyclohexyl)-N-methylacetamide](/img/structure/B2713331.png)
![N'-[(E)-(4-chlorophenyl)methylidene]benzenesulfonohydrazide](/img/new.no-structure.jpg)
